molecular formula C10H7BrN2O2 B13914439 Methyl7-bromoquinazoline-2-carboxylate CAS No. 2090595-55-2

Methyl7-bromoquinazoline-2-carboxylate

Cat. No.: B13914439
CAS No.: 2090595-55-2
M. Wt: 267.08 g/mol
InChI Key: HAANLMGMLRWXAM-UHFFFAOYSA-N
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Description

Methyl 7-bromoquinazoline-2-carboxylate is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromoquinazoline-2-carboxylate typically involves the bromination of quinazoline derivatives followed by esterification. One common method involves the reaction of 7-bromoquinazoline with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of methyl 7-bromoquinazoline-2-carboxylate often employs transition metal-catalyzed reactions due to their efficiency and high yield. These methods include the use of palladium or copper catalysts to facilitate the bromination and esterification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromoquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-bromoquinazoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-bromoquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the suppression of cell proliferation and inflammation. The compound’s bromine atom plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromoquinazoline-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy .

Properties

CAS No.

2090595-55-2

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

methyl 7-bromoquinazoline-2-carboxylate

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)9-12-5-6-2-3-7(11)4-8(6)13-9/h2-5H,1H3

InChI Key

HAANLMGMLRWXAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=N1)Br

Origin of Product

United States

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